molecular formula C48H94BaO4 B12656140 Barium tetracosanoate CAS No. 2636-17-1

Barium tetracosanoate

Cat. No.: B12656140
CAS No.: 2636-17-1
M. Wt: 872.6 g/mol
InChI Key: XMWCCOVIJXJJLG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Barium tetracosanoate (CAS RN: 2636-17-1) is a metal carboxylate salt derived from tetracosanoic acid (C24H48O2) and barium (Ba<sup>2+</sup>). Its molecular formula is Ba(C24H47O2)2, with a high molecular weight due to the long alkyl chain and the barium cation. This compound is part of the broader class of alkaline earth carboxylates, which are characterized by their ionic nature, low solubility in polar solvents, and thermal stability . While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its structural similarity to other barium carboxylates suggests applications in lubricants, stabilizers, or catalysts .

Properties

CAS No.

2636-17-1

Molecular Formula

C48H94BaO4

Molecular Weight

872.6 g/mol

IUPAC Name

barium(2+);tetracosanoate

InChI

InChI=1S/2C24H48O2.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;/h2*2-23H2,1H3,(H,25,26);/q;;+2/p-2

InChI Key

XMWCCOVIJXJJLG-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ba+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium tetracosanoate can be synthesized through a reaction between barium hydroxide and tetracosanoic acid. The reaction typically involves dissolving barium hydroxide in water and then adding tetracosanoic acid to the solution. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as purification, crystallization, and drying to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Barium tetracosanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of barium carbonate, while reduction may yield barium alkoxides.

Scientific Research Applications

Barium tetracosanoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.

    Biology: It is used in studies involving the interaction of long-chain fatty acids with biological membranes.

    Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.

    Industry: It is used in the production of lubricants, coatings, and other industrial products due to its unique properties.

Mechanism of Action

The mechanism of action of barium tetracosanoate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function. The compound’s long-chain fatty acid component allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Other Barium Carboxylates

Barium tetracosanoate belongs to a family of barium salts of long-chain fatty acids. Key comparisons include:

Compound CAS RN Formula Key Characteristics
Barium diicosanoate 2636-14-8 Ba(C22H43O2)2 Shorter chain (C22) likely reduces hydrophobicity compared to C24; applications in coatings .
Barium heptadecanoate 2636-18-2 Ba(C17H33O2)2 Shorter chain (C17) may lower melting point and improve solubility in organic solvents .
Barium acetylacetonate hydrate 12084-29-6 Ba(C5H7O2)2·xH2O Coordination complex with chelating ligands; higher solubility in polar solvents due to hydrate form; used in materials synthesis .

Key Differences :

  • Chain Length: Longer alkyl chains (e.g., C24 in tetracosanoate) increase hydrophobicity and thermal stability compared to shorter-chain analogs like heptadecanoate (C17) .
  • Ionic vs. Coordination Chemistry: this compound’s ionic structure contrasts with acetylacetonate’s coordination complex, leading to divergent solubility and reactivity profiles .
Comparison with Tetracosanoate Esters

Tetracosanoic acid derivatives, such as methyl and ethyl esters, differ significantly in properties due to their covalent vs. ionic bonding:

Compound CAS RN Formula Molecular Weight (g/mol) logP Key Applications
This compound 2636-17-1 Ba(C24H47O2)2 ~880 (estimated) N/A Lubricants, stabilizers
Ethyl tetracosanoate 24634-95-5 C26H52O2 396.69 9.152 Surfactants, reference standard in lipid analysis .
Methyl tetracosanoate N/A C25H50O2 382.67 N/A Fatty acid methyl ester (FAME) analysis .

Key Differences :

  • Solubility: this compound’s ionic nature limits solubility in nonpolar solvents, whereas ethyl/methyl esters dissolve readily in organic solvents due to their covalent structures .
  • Functionality: Esters (e.g., ethyl tetracosanoate) are used in analytical chemistry, while barium salts are employed in industrial applications requiring thermal stability .
Contradictions and Limitations in Evidence
  • erroneously states that barium oxide reacts with vanadium oxide to form "tetracosanoate barium," which is chemically implausible. This likely reflects a misinterpretation or typographical error .
  • Physical property data (e.g., melting point, solubility) for this compound are absent in the provided sources, necessitating extrapolation from analogous compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.